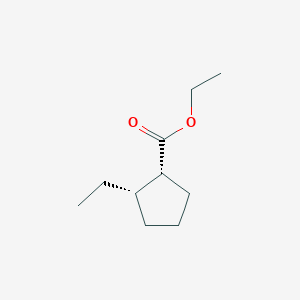
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is a chiral ester compound with significant importance in organic chemistry. The compound’s structure includes a cyclopentane ring substituted with an ethyl group and an ethyl ester group, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of a chiral auxiliary followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For example, the use of specific bacterial strains like Sphingomonas aquatilis has been reported to catalyze the asymmetric synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted cyclopentane derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites selectively, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-ethyl-N-methylcyclopentanamine: A similar compound with an amine group instead of an ester group.
(1S,2R)-2-bromocyclopentanol: A diastereomer with a bromine substituent.
Uniqueness
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is unique due to its specific chiral configuration and functional groups, making it a versatile intermediate in various synthetic processes. Its ability to undergo multiple types of reactions and its applications in different fields highlight its importance in organic chemistry and related disciplines .
Properties
CAS No. |
5183-34-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-3-8-6-5-7-9(8)10(11)12-4-2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
WUDQFKYAOWBSAU-DTWKUNHWSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@H]1C(=O)OCC |
Canonical SMILES |
CCC1CCCC1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


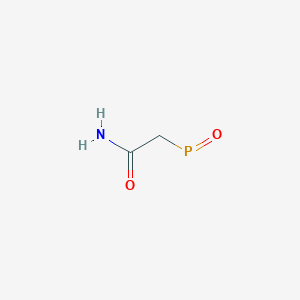
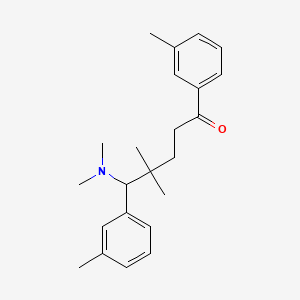
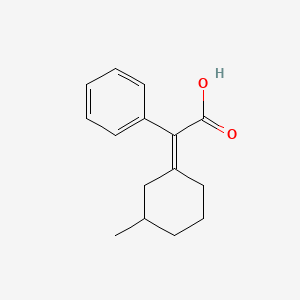

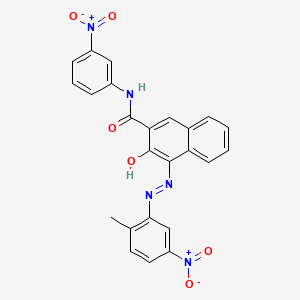

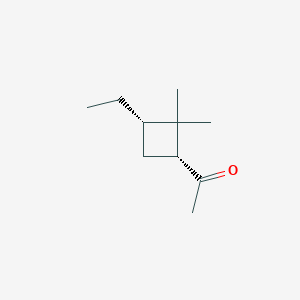
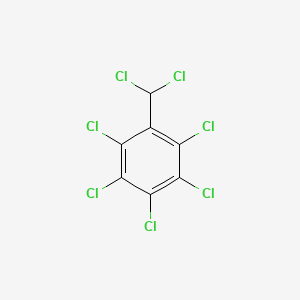

![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)

